

# BN-82451 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BN-82451 dihydrochloride

Cat. No.: B1667339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BN-82451 is a novel, orally active small molecule with significant neuroprotective and anti-inflammatory properties.[1][2] It belongs to a class of multitargeting agents, designed to address the complex pathophysiology of neurodegenerative diseases through simultaneous modulation of several key biological targets.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in models of cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for **BN-82451 dihydrochloride**.

# **Chemical Structure and Properties**

**BN-82451 dihydrochloride** is the hydrochloride salt of 4-(2-(aminomethyl)-4-thiazolyl)-2,6-bis(1,1-dimethylethyl)phenol. Its chemical structure combines a hindered phenol, known for its antioxidant properties, with a thiazole moiety.



| Property          | Value                                                                               | Source                |
|-------------------|-------------------------------------------------------------------------------------|-----------------------|
| Molecular Formula | C18H28Cl2N2OS                                                                       | PubChem CID: 10249864 |
| Molecular Weight  | 391.4 g/mol                                                                         | PubChem CID: 10249864 |
| IUPAC Name        | 4-[2-(aminomethyl)-1,3-thiazol-<br>4-yl]-2,6-ditert-<br>butylphenol;dihydrochloride | PubChem CID: 10249864 |
| SMILES            | CC(C) (C)C1=CC(=CC(=C1O)C(C) (C)C)C2=CSC(=N2)CN.Cl.Cl                               | PubChem CID: 10249864 |
| CAS Number        | 663172-95-0                                                                         | PubChem CID: 10249864 |

### **Mechanism of Action**

BN-82451 exhibits a multi-faceted mechanism of action, targeting several pathways implicated in neuronal damage and inflammation.[1][2] This multi-target approach is a key characteristic of the compound.

The primary mechanisms of action of BN-82451 are:

- Sodium (Na+) Channel Blockade: By blocking sodium channels, BN-82451 can reduce excessive neuronal firing and excitotoxicity, a common pathway of cell death in neurodegenerative disorders.[1][2]
- Antioxidant Activity: The hindered phenol component of the molecule is a potent scavenger
  of free radicals, mitigating oxidative stress, which is a major contributor to neuronal damage.
- Mitochondria-Protecting Activity: BN-82451 helps to preserve mitochondrial function, which is
  often impaired in neurodegenerative diseases, leading to energy deficits and apoptosis.[1][2]
- Inhibition of Cyclooxygenases (COX): The anti-inflammatory effects of BN-82451 are attributed to its ability to inhibit COX enzymes, thereby reducing the production of proinflammatory prostaglandins.[1][2]





Click to download full resolution via product page

Figure 1: Multi-target mechanism of action of BN-82451.

# **Synthesis**

A detailed, publicly available, step-by-step synthesis protocol for BN-82451 is not available in the literature. However, the synthesis would likely involve the formation of the 2,6-di-tert-butylphenol core, followed by the introduction of the aminomethylthiazole group at the 4-position. General synthetic strategies for similar 4-substituted-2,6-di-tert-butylphenols have been described.

# **Preclinical Data**

BN-82451 has been evaluated in a number of in vitro and in vivo models of neurodegenerative diseases.

## **In Vitro Studies**



Specific quantitative data, such as IC50 values for its various targets, are not readily available in the public domain. The available literature describes its activity qualitatively.

### In Vivo Studies

BN-82451 has demonstrated neuroprotective effects in animal models of several neurodegenerative diseases. A notable study in the R6/2 transgenic mouse model of Huntington's disease showed that oral administration of BN-82451 led to:

- A significant improvement in motor performance.[3]
- A 15% improvement in survival.[3]
- A significant reduction in gross brain atrophy.[3]
- A reduction in neuronal atrophy and the number of neuronal intranuclear inclusions.[3]

Detailed experimental protocols for these preclinical studies are not fully available in the published literature.

#### Pharmacokinetics:

BN-82451 is reported to be orally active and possess good central nervous system (CNS) penetration.[1][2] However, specific pharmacokinetic parameters such as Cmax, Tmax, bioavailability, and brain-to-plasma ratio are not publicly available.

# **Clinical Development**

A Phase 2a clinical trial (NCT02231580) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451 in male patients with Huntington's disease.[4][5]

#### Study Design:

- Phase: 2a
- Title: A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451B, Administered



Twice Daily Over 4 Weeks, in Male Patients With Huntington's Disease.

- Intervention: BN-82451B administered orally twice daily at doses of 40 mg, 60 mg, or 80 mg, versus placebo.
- Enrollment: 17 participants.
- Status: Terminated. The study was terminated due to challenges in subject recruitment.[5]

Due to the termination of the trial, no efficacy results are available. Any safety and pharmacokinetic data collected from the enrolled participants have not been publicly released.



Click to download full resolution via product page



Figure 2: Simplified workflow of the terminated NCT02231580 clinical trial.

### Conclusion

**BN-82451 dihydrochloride** is a promising multi-target neuroprotective agent with a sound preclinical rationale for its development in the treatment of neurodegenerative diseases. Its ability to concurrently address excitotoxicity, oxidative stress, mitochondrial dysfunction, and inflammation makes it a compound of significant interest. However, the lack of publicly available quantitative data on its potency and pharmacokinetics, as well as the termination of its Phase 2a clinical trial, leaves its future clinical development uncertain. Further investigation and data transparency will be crucial to fully elucidate the therapeutic potential of BN-82451.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotechhunter.com [biotechhunter.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [BN-82451 Dihydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667339#bn-82451-dihydrochloride-chemical-structure]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com